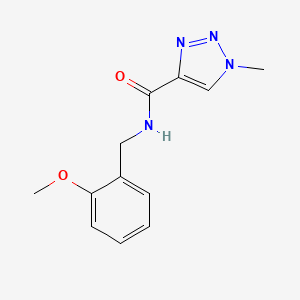

N-(2-méthoxybenzyl)-1-méthyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that is likely to possess a triazole ring, a common feature in various chemical entities that exhibit a wide range of biological activities. The methoxybenzyl group suggests the presence of a methoxy substituent on a benzyl moiety, which could influence the compound's physical, chemical, and biological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with triazole rings and substituted benzyl groups have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with o-quinone methides from 2-hydroxybenzyl alcohols is an efficient method for constructing substituted benzopyrans, as described in the first paper . This method involves the nucleophilic attack of o-quinone methides to α-imino rhodium carbenoid, followed by electrocyclization and isomerization. Although the target compound is not a benzopyran, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The structure of such compounds can be elucidated using various spectroscopic techniques, including infrared, nuclear magnetic resonance, and mass spectroscopy, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound.

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions due to the reactive nature of the triazole ring and the substituents attached to it. The reactivity can be influenced by the electronic effects of the substituents, such as the electron-donating methoxy group in the target compound. The fourth paper provides an example of an acid-catalyzed reaction involving a triazole derivative, where a carbohydrazide reacts with an aldehyde to form a hydrazone . Similar reactions could be relevant for the synthesis or further functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide would be influenced by its molecular structure. The presence of the methoxy group could affect the compound's solubility, boiling point, and melting point. The triazole ring could contribute to the compound's stability and reactivity. While the provided papers do not directly discuss the physical and chemical properties of the target compound, they do offer insights into the properties of structurally related compounds. For example, the third paper discusses the solubility and melting point of a racemic mixture of a diazepine derivative, which could provide a reference point for understanding the properties of other heterocyclic compounds .

Applications De Recherche Scientifique

Recherche psychédélique et dérivés NBOMe

Le composé appartient à la classe des NBOMe, qui comprend les dérivés de la N-benzylphénéthylamine. Ces composés sont structurellement liés aux phénéthylamines 2C et présentent des effets psychédéliques puissants. Les chercheurs étudient leurs propriétés pharmacologiques, leur toxicité et leurs applications thérapeutiques potentielles . Notamment, la présence du groupe N-2-méthoxybenzyle augmente considérablement la cytotoxicité in vitro des médicaments à base de phénéthylamines 2C, les dérivés NBOMe présentant des valeurs EC50 plus faibles que leurs homologues .

Études de neurotoxicité et d’hépatatoxicité

Des études in vitro ont évalué la neuro- et l’hépatocytotoxicité de la N-(2-méthoxybenzyl)-1-méthyl-1H-1,2,3-triazole-4-carboxamide et de composés apparentés. Des lignées cellulaires différenciées SH-SY5Y (neuronales) et HepG2 (hépatocellulaires) ont été utilisées pour évaluer la cytotoxicité, le stress oxydatif, les voies métaboliques et les effets liés à l’énergie. Les résultats ont indiqué que le groupe N-2-méthoxybenzyle a un impact significatif sur la cytotoxicité, les dérivés NBOMe présentant une toxicité plus élevée que leurs homologues non-NBOMe .

Lipophilie et perméabilité des médicaments

Il est intéressant de noter qu’il existe une corrélation entre la lipophilie du médicament et ses valeurs EC50, à l’exception de la 2C-B. Bien que la 2C-B soit plus lipophyle, elle présente des effets cytotoxiques plus élevés que la méscaline-NBOMe. Cette divergence suggère que d’autres facteurs influent sur son profil de toxicité .

Marchés de médicaments non réglementés et implications pour la santé publique

Les composés NBOMe, y compris la this compound, sont répandus sur les marchés de médicaments non réglementés. Il est essentiel de comprendre leur toxicité pour la santé publique, compte tenu des cas rapportés d’intoxication aiguë associée à une toxicité cérébrale et hépatique .

En résumé, la this compound est prometteuse pour la recherche psychédélique, mais son profil de toxicité nécessite des recherches supplémentaires. Les chercheurs continuent d’explorer ses applications et ses utilisations thérapeutiques potentielles tout en tenant compte des implications pour la sécurité . Si vous souhaitez obtenir plus d’informations ou si vous avez d’autres questions, n’hésitez pas à les poser ! 😊

Mécanisme D'action

Target of Action

The primary target of N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is the serotonin 5-HT2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia .

Mode of Action

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide acts as a potent agonist for the serotonin 5-HT2A/2C receptors . This means that it binds to these receptors and activates them, which can lead to hallucinogenic activity .

Biochemical Pathways

The activation of the serotonin 5-HT2A/2C receptors by N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can affect various neurotransmitter pathways. For instance, it can influence the release of dopamine, serotonin, acetylcholine, and glutamate . These neurotransmitters are involved in a variety of functions, including mood regulation, memory, and motor control .

Pharmacokinetics

It is known that the compound can penetrate animal brain tissue in a relatively slow manner . The compound was still present in the brain 8 hours after administration .

Result of Action

The activation of serotonin 5-HT2A/2C receptors by N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can lead to various effects at the molecular and cellular level. For example, it can decrease the response to a challenge dose of dopamine, serotonin, and glutamatergic neurons in the frontal cortex . It can also affect behavior, leading to a reduction in motor activity and memory deficiency .

Safety and Hazards

The greatest risk is exposure to serotonin-releasing agents (SRAs) or serotonin reuptake inhibitors (SRIs) in combination with drugs that prevent serotonin metabolism (e.g., monoamine oxidase inhibitors [MAOIs]) . Signs and symptoms warranting immediate medical attention include myoclonus, extreme and fluctuating vital signs, agitation or comatose mental state, muscle rigidity, pronounced hyperthermia (fever), and/or seizure activity .

Orientations Futures

Despite their prevalence in unregulated drug markets, the toxicity profile of NBOMe drugs is still poorly understood, despite several reports highlighting cases of acute intoxication . Further investigation on the mechanism of action, chemical, pharmacological and toxicological properties is needed to evaluate their potential harmful effects .

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-16-8-10(14-15-16)12(17)13-7-9-5-3-4-6-11(9)18-2/h3-6,8H,7H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZXLKNSZMOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)

![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)

![2-Phenyl-4-[bis(methylthio)methylene]-2-oxazoline-5-one](/img/structure/B2526229.png)

![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2526231.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)

![Methyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526237.png)